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Compound of Interest

Compound Name: PF 3758309 dihydrochloride

Cat. No.: B1573846

Incident Report: PF-3758309 Clinical Trial
Termination[1][2]

Ticket ID: NCT00932126 Status:TERMINATED Subject: Phase | Failure due to
Pharmacokinetic (PK) Collapse and Lack of Efficacy Assigned Scientist: Senior Application
Scientist, Lead Discovery Group

Executive Summary (The "Incident")

You are likely referencing PF-3758309, a potent, ATP-competitive pyrrolo-pyrazole inhibitor
designed to target PAK4 (p21-activated kinase 4).

Despite robust preclinical efficacy in xenograft models (HCT116, A549), the Phase I clinical trial
in patients with advanced solid tumors was terminated prematurely.

Primary Failure Mode: The compound failed due to undesirable pharmacokinetic (PK)
characteristics in humans, specifically negligible oral bioavailability (~1%), which led to an
absence of objective tumor response.[1] The drug simply could not reach the tumor at
therapeutic concentrations, despite working well in dogs and rats.

Root Cause Analysis (The "Why")

The failure of PF-3758309 is a classic case of Interspecies PK Mismatch driven by transporter
efflux.
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A. The Bioavailability Gap

Preclinical models failed to predict the human absorption profile. The drug was essentially
"locked out" of the human systemic circulation.

Oral Bioavailability (
Species Outcome

)

Moderate exposure; tumor
Rat ~20% o
inhibition observed.[2]

High exposure; safety margins
Dog 39% — 76% )
established.

CRITICAL FAILURE. Drug
unabsorbable.[1][2]

Human ~1%

B. The Mechanism: P-glycoprotein (MDR1) Efflux

PF-3758309 is a high-affinity substrate for P-glycoprotein (P-gp/MDR1), an efflux transporter
highly expressed in the intestinal epithelium.

e In Mice/Dogs: The transporter affinity or expression levels allowed sufficient drug to pass
through the gut wall.

» In Humans: P-gp efficiently pumped the drug back into the intestinal lumen before it could
enter the bloodstream. This "revolving door" mechanism prevented the drug from reaching
the

required to inhibit PAK4 in the tumor.

C. Downstream Consequence (Efficacy)

Because plasma concentrations were sub-therapeutic, the downstream signaling blockade
(GEF-H1

PAK4

LIMK
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Cofilin) never occurred in the patient tumors. No partial or complete responses were observed.

Technical Visualizations
Diagram 1: The PAK4 Signaling Pathway (Target Mechanism)

This diagram illustrates the intended mechanism of action that PF-3758309 failed to trigger in
humans.
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Caption: The PAK4 signaling cascade. PF-3758309 intends to block PAK4, preventing
LIMK1/Cofilin phosphorylation and cytoskeletal reorganization.

Diagram 2: The Efflux Failure Mode (Root Cause)
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This diagram illustrates why the drug failed: The P-gp pump at the enterocyte barrier.
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Caption: The "Revolving Door" effect. P-gp actively pumps PF-3758309 back into the gut
lumen, preventing it from reaching the blood.

Troubleshooting Guide: Preventing Recurrence

If you are developing a kinase inhibitor and wish to avoid the fate of PF-3758309, implement
the following validation protocols before candidate selection.

Protocol A: Caco-2 Bidirectional Permeability Assay

Use this to determine if your compound is a P-gp substrate.

o Preparation: Culture Caco-2 cells on transwell inserts for 21 days to form a polarized
monolayer.

e Dosing: Add compound (e.g., 10
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M) to the Apical (A) chamber and measure appearance in Basolateral (B). Repeat in reverse
(B

A).
e Controls: Use Verapamil or Cyclosporin A (P-gp inhibitors) to see if transport is restored.
e Calculation: Calculate the Efflux Ratio (ER).
 Interpretation:

o ER < 2: Likely passive diffusion (Safe).

o ER > 2: Potential P-gp substrate (Risk).

o PF-3758309 Result: High ER, significantly reduced by P-gp inhibitors.

Protocol B: MDCK-MDR1 Transfectant Assay

A more specific stress-test for MDR1 liability.
e Cell Line: Use MDCKII cells stably transfected with the human MDR1 gene (ABCB1).

o Comparison: Run the transport assay on both Wild Type (WT) MDCK and MDCK-MDR1
cells.

» Validation: If the Net Flux Ratio (MDR1 / WT) is high, your compound is a definitive substrate
for human P-gp.

Frequently Asked Questions (FAQ)

Q: Why did the animal models fail to predict this? A: Transporter expression and substrate
affinity differ across species. Rodent P-gp (Mdrla/lb) often has different substrate overlap
compared to human MDRL1. In the case of PF-3758309, the drug was less efficiently effluxed
by canine and rodent transporters, leading to "false positive" bioavailability data.

Q: Could they have just increased the dose? A: No. The trial attempted dosing up to 60 mg
BID.[1][2] However, because absorption was limited by a saturable transporter or physical
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solubility at the gut wall, increasing the dose likely only increased unabsorbed drug in the gut,
leading to Gl toxicity (nausea/diarrhea) without improving systemic exposure.

Q: Are there any successful PAK4 inhibitors now? A: Yes, the field has pivoted.

o KPT-9274: A dual PAK4/NAMPT inhibitor that uses an allosteric mechanism, currently in
trials.[3]

o PF-3758309 Repurposing: Interestingly, while it failed in oncology, it is being investigated in
vitro for reversing HIV latency, where local tissue concentrations might be less critical than
systemic oncology thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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